2-((2-chloro-4-fluorobenzyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
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Overview
Description
2-((2-chloro-4-fluorobenzyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a complex organic compound that features a unique combination of functional groups, including a pyrrolopyrimidinone core, a cyclopropyl group, and a thioether linkage. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-chloro-4-fluorobenzyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Pyrrolopyrimidinone Core: This can be achieved through a cyclization reaction involving a suitable pyrimidine derivative and an appropriate cyclopropylamine.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the pyrrolopyrimidinone intermediate with 2-chloro-4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Final Coupling: The final step involves coupling the intermediate with a phenyl group, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-((2-chloro-4-fluorobenzyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions using reducing agents like sodium borohydride.
Substitution: The chloro and fluoro substituents on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Reduced thioether derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
2-((2-chloro-4-fluorobenzyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-((2-chloro-4-fluorobenzyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to the modulation of key signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-fluorobenzyl derivatives: Compounds with similar benzyl groups but different core structures.
Pyrrolopyrimidinone derivatives: Compounds with similar core structures but different substituents.
Uniqueness
2-((2-chloro-4-fluorobenzyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is unique due to its combination of a thioether linkage, a cyclopropyl group, and a pyrrolopyrimidinone core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-3-cyclopropyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN3OS/c23-18-10-15(24)7-6-14(18)12-29-22-26-19-17(13-4-2-1-3-5-13)11-25-20(19)21(28)27(22)16-8-9-16/h1-7,10-11,16,25H,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SONTWWISSGQRLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=C(C=C(C=C5)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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